![molecular formula C10H9NO4 B14321845 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate CAS No. 111068-02-1](/img/structure/B14321845.png)
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate is a heterocyclic compound with a molecular formula of C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is known for its unique structure, which includes a furo[3,4-b]pyridine core, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate typically involves the reaction of nicotinic acid derivatives with acetic anhydride . The reaction conditions often include the use of a catalyst such as ytterbium(III) triflate and microwave-dielectric heating to increase the yield and reduce reaction time .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxo derivatives, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methyl-1-oxido-5-oxofuro[3,4-b]pyridin-1-ium-7-yl acetate
- 7-Acetoxy-7-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine 1-oxide
Uniqueness
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate stands out due to its specific furo[3,4-b]pyridine core, which imparts unique chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
111068-02-1 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(7-methyl-5-oxofuro[3,4-b]pyridin-7-yl) acetate |
InChI |
InChI=1S/C10H9NO4/c1-6(12)14-10(2)8-7(9(13)15-10)4-3-5-11-8/h3-5H,1-2H3 |
InChI-Schlüssel |
CSGQCPGDEVFYIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(C2=C(C=CC=N2)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
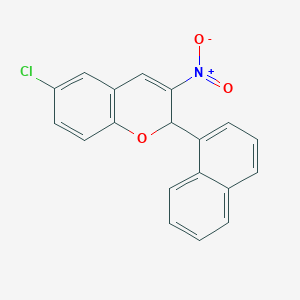
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
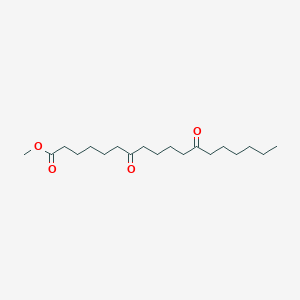
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)

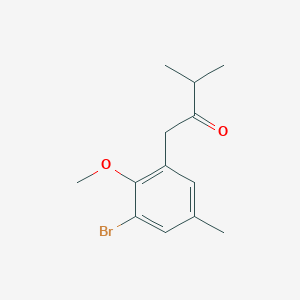
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
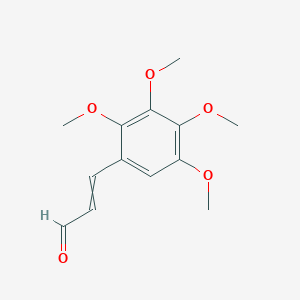
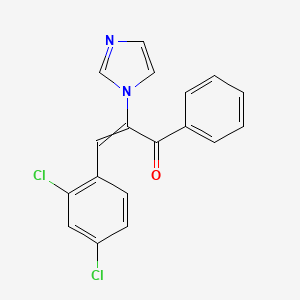
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
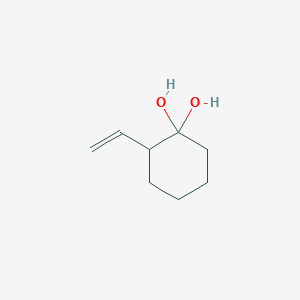
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
